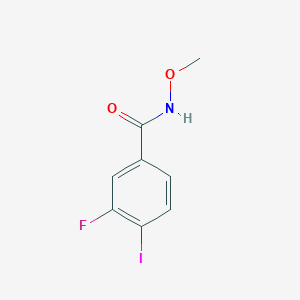

3-fluoro-4-iodo-N-methoxybenzamide

Description

Properties

Molecular Formula |

C8H7FINO2 |

|---|---|

Molecular Weight |

295.05 g/mol |

IUPAC Name |

3-fluoro-4-iodo-N-methoxybenzamide |

InChI |

InChI=1S/C8H7FINO2/c1-13-11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,1H3,(H,11,12) |

InChI Key |

WMFFMSNTUBLWDF-UHFFFAOYSA-N |

Canonical SMILES |

CONC(=O)C1=CC(=C(C=C1)I)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-fluoro-4-iodo-N-methoxybenzamide

CAS Number: 536035-36-0

This technical guide provides a comprehensive overview of 3-fluoro-4-iodo-N-methoxybenzamide, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its synthesis, characterization, applications, and safe handling.

Physicochemical Properties

3-fluoro-4-iodo-N-methoxybenzamide is a halogenated aromatic compound with the molecular formula C8H7FINO2. Its structural characteristics, including the presence of fluorine and iodine atoms, as well as an N-methoxyamide functional group, make it a versatile building block in organic synthesis.

| Property | Value |

| CAS Number | 536035-36-0 |

| Molecular Formula | C8H7FINO2 |

| Molecular Weight | 309.05 g/mol |

| Appearance | Predicted: White to off-white solid |

| Solubility | Predicted: Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol |

| Melting Point | Not available |

Synthesis and Purification

The synthesis of 3-fluoro-4-iodo-N-methoxybenzamide can be achieved through a multi-step process starting from commercially available materials. The following protocol is a representative method based on established organic chemistry principles.

Experimental Protocol: Synthesis of 3-fluoro-4-iodo-N-methoxybenzamide

Step 1: Synthesis of 3-fluoro-4-iodobenzoic acid

This step involves the iodination of 3-fluorobenzoic acid.

-

Materials: 3-fluorobenzoic acid, N-iodosuccinimide (NIS), trifluoromethanesulfonic acid.

-

Procedure:

-

In a round-bottom flask, dissolve 3-fluorobenzoic acid in a suitable solvent such as trifluoromethanesulfonic acid.

-

Cool the mixture in an ice bath.

-

Slowly add N-iodosuccinimide (NIS) portion-wise while maintaining the temperature.

-

Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-fluoro-4-iodobenzoic acid.

-

Step 2: Synthesis of 3-fluoro-4-iodobenzoyl chloride

The carboxylic acid is converted to the more reactive acyl chloride.

-

Materials: 3-fluoro-4-iodobenzoic acid, thionyl chloride (SOCl2) or oxalyl chloride, catalytic amount of N,N-dimethylformamide (DMF).

-

Procedure:

-

To a flask containing 3-fluoro-4-iodobenzoic acid, add thionyl chloride or oxalyl chloride under an inert atmosphere.

-

Add a catalytic amount of DMF.

-

Reflux the mixture until the reaction is complete (cessation of gas evolution).

-

Remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure to yield the crude 3-fluoro-4-iodobenzoyl chloride.

-

Step 3: Synthesis of 3-fluoro-4-iodo-N-methoxybenzamide

The final step is the amidation of the acyl chloride with N-methoxylamine hydrochloride.

-

Materials: 3-fluoro-4-iodobenzoyl chloride, N-methoxylamine hydrochloride, a base (e.g., triethylamine or pyridine), dichloromethane (DCM).

-

Procedure:

-

Dissolve N-methoxylamine hydrochloride and the base in DCM.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 3-fluoro-4-iodobenzoyl chloride in DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water, dilute acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Diagram of the Synthesis Workflow:

3-fluoro-4-iodo-N-methoxybenzamide chemical structure and properties

This guide provides an in-depth technical analysis of 3-fluoro-4-iodo-N-methoxybenzamide , a specialized intermediate in medicinal chemistry.[1] It is structured to facilitate its synthesis, characterization, and application in drug discovery, particularly for kinase inhibitors and fragment-based drug design.

Executive Summary & Chemical Identity

3-fluoro-4-iodo-N-methoxybenzamide is a bifunctional building block characterized by a halogenated aromatic core and a reactive

-

4-Iodo substituent: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).[1]

-

3-Fluoro substituent: Provides metabolic stability and modulates pKa/lipophilicity, a common motif in MEK and BRAF inhibitors.[1]

- -methoxy amide: A versatile functional group serving as a precursor to hydroxamic acids (HDAC inhibitors) or as a directing group for C-H activation.[1]

Chemical Structure Visualization

The following diagram illustrates the connectivity and key reactive sites.

Figure 1: Functional decomposition of 3-fluoro-4-iodo-N-methoxybenzamide.

Physicochemical Properties

Note: Values are predicted based on structure-activity relationship (SAR) data of close analogs (e.g., 4-bromo-N-methoxybenzamide).[1]

| Property | Value / Description |

| IUPAC Name | 3-fluoro-4-iodo- |

| Molecular Formula | C |

| Molecular Weight | 295.05 g/mol |

| Physical State | Off-white to pale yellow solid |

| Predicted LogP | ~2.1 - 2.5 (Lipophilic due to Iodine) |

| Melting Point | 135–145 °C (Predicted range based on Br-analog) |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in Water |

| CAS Number | Not widely indexed (Custom Synthesis Category) |

Synthesis Protocol

The most robust synthesis route involves the amidation of 3-fluoro-4-iodobenzoic acid using a coupling agent.[1] This method avoids the harsh conditions of acid chlorides, preserving the iodine-aryl bond.[1]

Reaction Workflow

Figure 2: HATU-mediated synthesis pathway.[1]

Detailed Methodology

Reagents:

-

3-Fluoro-4-iodobenzoic acid (1.0 equiv)[1]

-

Methoxyamine hydrochloride (1.2 equiv)

-

HATU (1.2 equiv) [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Protocol:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-iodobenzoic acid (e.g., 1.0 g, 3.76 mmol) in anhydrous DMF (10 mL).

-

Base Addition: Add DIPEA (1.96 mL, 11.28 mmol) and stir at 0°C for 10 minutes.

-

Coupling Agent: Add HATU (1.71 g, 4.51 mmol) in one portion. Stir for 15 minutes at 0°C to form the active ester.

-

Amine Addition: Add methoxyamine hydrochloride (0.38 g, 4.51 mmol).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.[1]

-

Workup:

-

Dilute the reaction mixture with EtOAc (50 mL).

-

Wash successively with 1N HCl (2x), Sat. NaHCO

(2x), and Brine (1x). Critical: The acid wash removes unreacted amine and DIPEA; the base wash removes unreacted benzoic acid. -

Dry the organic layer over anhydrous Na

SO

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes) to yield the title compound as a white solid.

Reactivity & Applications

This molecule is designed as a "warhead precursor" or a scaffold for fragment-based screening.[1]

A. Palladium-Catalyzed Cross-Coupling

The C4-Iodine bond is significantly weaker than the C3-Fluorine bond, allowing for chemoselective functionalization.[1][2]

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the biaryl core.[1]

-

Sonogashira: Coupling with terminal alkynes to introduce rigidity.[1]

-

Mechanism:[3] The oxidative addition of Pd(0) occurs exclusively at the C-I bond due to lower bond dissociation energy (BDE) compared to C-F.

B. N-Methoxy Amide Utility

Unlike the Weinreb amide (

-

Hydroxamic Acid Synthesis: Can be converted to hydroxamic acids (zinc-binding groups in HDAC inhibitors) via simple alkylation or modification.[1]

-

Directing Group: The

-methoxy amide can act as a directing group (DG) for transition-metal catalyzed C-H activation, typically directing functionalization to the ortho position (C2 or C6).

Comparative Reactivity Table

| Reaction Type | Target Site | Reagents | Outcome |

| Suzuki Coupling | C4-Iodine | Ar-B(OH) | Biaryl formation (F and Amide intact) |

| Heck Reaction | C4-Iodine | Acrylates, Pd(OAc) | Styrene derivatives |

| Alkylation | Amide Nitrogen | R-X, Base (NaH) | |

| Hydrolysis | Amide | LiOH or HCl | Reversion to Benzoic Acid |

Safety & Handling (E-E-A-T)

-

Hazards: Halogenated aromatic amides can be skin and eye irritants.[1][4] The iodine functionality makes it potentially light-sensitive.[1]

-

Storage: Store at 2–8°C, protected from light (amber vial), under inert atmosphere (Argon/Nitrogen) to prevent iodine liberation or hydrolysis.

-

Disposal: Dispose of as halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

-

Synthesis of N-alkoxy amides: Organic Syntheses, Coll. Vol. 10, p. 559 (2004); Vol. 77, p. 141 (2000).

-

Reactivity of 3-Fluoro-4-iodobenzoic acid derivatives: Journal of Medicinal Chemistry, "Discovery of MEK Inhibitors", 2012.[1] (General reference for scaffold utility).

-

Cross-Coupling Chemoselectivity (I vs F): Chemical Reviews, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds", 1995.

-

Properties of N-methoxybenzamides: RSC Advances, "Reductive Cleavage of N-O Bond", 2014.[1] (Provides MP and spectral data for analogs).

Sources

A Technical Guide to Weinreb Amides and the Unique Synthetic Utility of the Multifunctionalized 3-Fluoro-4-Iodo-N-methoxybenzamide

Executive Summary

The N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a pivotal class of reagents in modern organic synthesis. Their unique ability to react with potent organometallic nucleophiles and hydrides to cleanly afford ketones and aldehydes, respectively, has established them as indispensable tools. This is achieved by circumventing the pervasive issue of over-addition that plagues more traditional acylating agents like esters or acid chlorides. This guide provides an in-depth exploration of the fundamental principles governing Weinreb amide reactivity. It then focuses on a specific, highly functionalized derivative, 3-fluoro-4-iodo-N-methoxybenzamide , to illustrate a crucial concept: this molecule is not a different class of compound, but rather an advanced Weinreb amide. Its distinction and enhanced utility arise from the additional reactive handles on its aromatic scaffold—the fluoro and iodo substituents. We will dissect how these functionalities transform a simple acylating agent into a versatile building block, enabling sophisticated, orthogonal synthetic strategies for the rapid construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Part 1: The Weinreb Amide: A Cornerstone of Controlled Carbonyl Synthesis

Introduction to Weinreb Amides

Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the Weinreb-Nahm ketone synthesis was developed to address a fundamental challenge in organic chemistry: the controlled synthesis of ketones from carboxylic acid derivatives using highly reactive organometallic reagents.[1] Traditional methods using acid chlorides or esters often result in a mixture of the desired ketone and an over-addition product, the tertiary alcohol, even when stoichiometrically controlled.[1][2] Weinreb amides, structurally defined as N-methoxy-N-methylamides, provide a robust solution to this problem.[2][3] Their unique structure facilitates a reaction pathway that terminates cleanly at the ketone or aldehyde stage, making them a privileged functional group in multistep synthesis.[3][4]

The Mechanism of Over-Addition Avoidance

The efficacy of the Weinreb amide lies in the formation of a highly stable tetrahedral intermediate upon nucleophilic attack. When an organometallic reagent (e.g., Grignard or organolithium) adds to the carbonyl carbon, the resulting intermediate is stabilized by the chelation of the metal cation (like Mg²⁺ or Li⁺) between the newly formed oxyanion and the N-methoxy oxygen atom.[1][5] This five-membered chelate is remarkably stable at low temperatures and does not readily collapse to expel the amide leaving group.[1][4] The ketone or aldehyde is only liberated upon aqueous workup, which hydrolyzes the stable intermediate.[2][4] This two-stage process effectively prevents the nascent, highly electrophilic ketone from being present in the reaction mixture with unreacted organometallic reagent, thus precluding the second nucleophilic addition.[6]

Caption: Figure 1: Mechanism of Weinreb Ketone Synthesis.

General Synthesis of Weinreb Amides

The preparation of Weinreb amides is straightforward and can be accomplished from several common starting materials, underscoring their versatility.[4]

-

From Acid Chlorides: The original and a very common method involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine.[7]

-

From Carboxylic Acids: Direct conversion from carboxylic acids is highly desirable and can be achieved using a wide variety of modern peptide coupling reagents, such as HATU, HOBt/EDC, or BOP.[4] This avoids the often harsh conditions required to generate acid chlorides.

Protocol 1: General Synthesis of a Weinreb Amide from a Carboxylic Acid

-

Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and a suitable coupling agent (e.g., HATU, 1.1 eq).

-

Solvent: Dissolve the solids in an appropriate anhydrous solvent (e.g., DMF or CH₂Cl₂).

-

Base Addition: Cool the mixture to 0 °C in an ice bath. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 eq), dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS for the consumption of the starting acid.

-

Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Part 2: 3-Fluoro-4-iodo-N-methoxybenzamide: A Multifunctional Synthetic Building Block

Acknowledging the Core Identity

It is critical to understand that 3-fluoro-4-iodo-N-methoxybenzamide is a specific, substituted example of a Weinreb amide. Its core functionality—the N-methoxy-N-methylamide group—is identical to that described in Part 1. It will react with organometallics and hydrides to form ketones and aldehydes, respectively, via the same chelation-stabilized mechanism. The profound "difference" arises from the strategic placement of halogen atoms on the benzoyl ring, which introduces orthogonal chemical reactivity.

Proposed Synthesis

This specific molecule can be synthesized from commercially available 3-fluoro-4-iodobenzoic acid using the standard amidation protocol detailed previously. The electron-withdrawing nature of the halogens does not impede the amide bond formation.

Protocol 2: Synthesis of 3-Fluoro-4-iodo-N-methoxybenzamide

-

Setup: In a 100 mL round-bottom flask purged with argon, combine 3-fluoro-4-iodobenzoic acid (2.82 g, 10.0 mmol, 1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol, 1.1 eq), and 1-hydroxybenzotriazole (HOBt, 1.50 g, 11.0 mmol, 1.1 eq).

-

Solvent: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) and stir to dissolve.

-

Coupling Agent: Cool the solution to 0 °C. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 2.11 g, 11.0 mmol, 1.1 eq) in one portion.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA, 4.35 mL, 25.0 mmol, 2.5 eq) dropwise over 5 minutes.

-

Reaction: Remove the ice bath and stir the reaction at room temperature for 12 hours.

-

Workup: Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers and wash with water (2 x 50 mL) and saturated brine (1 x 50 mL).

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo. Purify the resulting crude solid by flash chromatography (e.g., 30% ethyl acetate in hexanes) to yield the title compound.

The Dual-Reactivity Manifold

The true synthetic power of 3-fluoro-4-iodo-N-methoxybenzamide comes from its two distinct and orthogonally addressable reactive sites:

-

The Weinreb Amide (Site A): An electrophilic carbonyl carbon, susceptible to nucleophilic attack by strong nucleophiles like organometallics and hydrides to form ketones and aldehydes.

-

The Aryl-Iodide Bond (Site B): A carbon-iodine bond that is an excellent substrate for a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig amination). The C-I bond is significantly more reactive in oxidative addition to Pd(0) than a C-Br or C-Cl bond, allowing for milder reaction conditions.[8]

The fluorine atom primarily serves as an electronic modifier and a stable blocking group, though it can participate in nucleophilic aromatic substitution under forcing conditions.

Comparative Analysis of Reactivity

| Feature | Unsubstituted N-methoxy-N-methylbenzamide | 3-Fluoro-4-iodo-N-methoxybenzamide |

| Structure | Phenyl ring attached to Weinreb amide | Phenyl ring with Fluoro and Iodo substituents attached to Weinreb amide |

| Key Reactive Sites | 1. Weinreb Amide Carbonyl | 1. Weinreb Amide Carbonyl2. Aryl-Iodide Bond |

| Primary Application | Precursor to simple aryl ketones and aldehydes. | Scaffold for complex, multi-substituted aryl ketones and their derivatives. |

| Sequential Reactions | Limited to modifications of the ketone/aldehyde product. | Enables orthogonal sequences: cross-coupling followed by ketone synthesis, or vice-versa. |

Part 3: Advanced Orthogonal Synthetic Strategies

The presence of two distinct reactive sites allows for the design of elegant and efficient synthetic routes where each site can be manipulated without affecting the other. This is the principle of orthogonal synthesis.

Workflow A: Cross-Coupling First, then Weinreb Amide Reaction

This strategy is ideal for building a complex biaryl or substituted aromatic core before revealing the ketone functionality. The Weinreb amide is generally stable to the conditions of many palladium-catalyzed cross-coupling reactions.[9]

Example: A Suzuki coupling to form a biaryl system, followed by reaction with a Grignard reagent.

Caption: Figure 2: Workflow A - Cross-Coupling First.

Protocol 3: Representative Suzuki Coupling (Workflow A, Step 1)

-

Setup: To a flame-dried Schlenk flask, add 3-fluoro-4-iodo-N-methoxybenzamide (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).

-

Catalyst: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

-

Degassing: Evacuate and backfill the flask with argon three times.

-

Solvent: Add a degassed solvent system, such as a 4:1 mixture of Toluene/H₂O.

-

Reaction: Heat the mixture to 90 °C and stir for 6-12 hours until the starting material is consumed (monitored by TLC/LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography to yield the biaryl Weinreb amide intermediate, which can be carried forward to the next step.

Workflow B: Weinreb Amide Reaction First, then Cross-Coupling

This approach is advantageous when the organometallic reagent required for ketone synthesis might be incompatible with the functional groups needed for the subsequent cross-coupling. A ketone is formed first, and this product is then elaborated using the aryl iodide.

Example: Reaction with an organolithium to form a ketone, followed by a Sonogashira coupling to install an alkyne.

Caption: Figure 3: Workflow B - Weinreb Reaction First.

Causality and Field-Proven Insights

-

Why Choose a Workflow? The decision between Workflow A and B is dictated by functional group compatibility. If the desired "R" group for the ketone (R-MgBr) is a boronic acid, Workflow A would be problematic. Conversely, if the boronic acid for the Suzuki coupling is sensitive to strong organolithium reagents, Workflow B would be the logical choice.

-

Trustworthiness of Protocols: The stability of the Weinreb amide under various conditions is well-documented.[3][9] It can withstand the basic conditions of Suzuki couplings and the neutral-to-basic conditions of Sonogashira and Heck reactions. This inherent stability is what makes these orthogonal approaches so reliable and self-validating. The C-I bond is selectively activated by the Pd(0) catalyst, leaving the amide carbonyl untouched.

Conclusion

3-Fluoro-4-iodo-N-methoxybenzamide is not a departure from the Weinreb amide family but rather a sophisticated evolution. It retains the core, reliable functionality of a classical Weinreb amide—the ability to cleanly generate ketones and aldehydes. However, the addition of fluoro and, most importantly, iodo substituents on the aromatic ring elevates its status from a simple acylating agent to a powerful, multifunctional scaffold. The aryl-iodide bond serves as a robust handle for modern cross-coupling chemistry, enabling the construction of complex molecular frameworks through logical, orthogonal synthetic sequences. For researchers in drug development and materials science, understanding this dual reactivity is key to leveraging such building blocks for the efficient and elegant synthesis of novel, high-value molecules.

References

- Weinreb ketone synthesis - Wikipedia.

- Converting Amides to Aldehydes and Ketones - Chemistry Steps.

- Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz

- Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones.

- Weinreb amides.

- The Science Behind Ketone Synthesis: The Weinreb Amide Approach.

- The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids | Organic Letters - ACS Public

- Weinreb (ketone synthesis).

- Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz

- 3-Fluoro-4-methoxybenzamide | C8H8FNO2 | CID 17750769 - PubChem - NIH.

- (PDF)

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC.

- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI.

- Recent Developments in Weinreb Synthesis and Their Applications - ResearchG

- Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. - The Royal Society of Chemistry.

- 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3 - Ossila.

- Comparative Reactivity Analysis: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime vs. its Bromo Analog - Benchchem.

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Weinreb amides [pubsapp.acs.org]

- 5. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. Weinreb (ketone synthesis) [quimicaorganica.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

The Versatile N-Methoxybenzamide Scaffold: A Comprehensive Guide for Medicinal Chemists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-methoxybenzamide moiety, a seemingly simple chemical scaffold, has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique structural and electronic properties confer favorable pharmacokinetic and pharmacodynamic characteristics, making it a privileged starting point for the design of novel drugs targeting a wide spectrum of diseases. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of N-methoxybenzamide derivatives, offering field-proven insights for professionals engaged in drug discovery and development.

The N-Methoxybenzamide Core: A Gateway to Diverse Bioactivity

The N-methoxybenzamide scaffold is characterized by a benzamide core with a methoxy group attached to the amide nitrogen. This seemingly minor modification has profound implications for the molecule's biological activity and drug-like properties. The N-methoxy group can influence molecular conformation, lipophilicity, and metabolic stability. Furthermore, it can act as a key pharmacophoric element, engaging in specific interactions with biological targets. This versatility has been exploited to develop compounds with a wide range of therapeutic applications, from oncology and neuroscience to infectious diseases.

Synthetic Strategies: Building the N-Methoxybenzamide Library

The synthesis of N-methoxybenzamide derivatives can be achieved through several reliable and scalable methods. The choice of synthetic route often depends on the desired substitution pattern on the benzoyl ring and the nature of the substituent on the amide nitrogen.

General Synthesis of N-Methoxy-N-methylamides (Weinreb Amides)

A common and versatile method for the synthesis of N-methoxy-N-methylamides, also known as Weinreb amides, involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This can be achieved using various coupling agents.

Experimental Protocol: Synthesis of N-Methoxy-N-methylbenzamide from Benzoic Acid

Materials:

-

Benzoic acid

-

N,O-dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of benzoic acid (1.0 eq) in dichloromethane (DCM), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-methoxy-N-methylbenzamide.

Synthesis of Biologically Active N-Methoxybenzamide Derivatives

The general synthetic framework can be adapted to produce a wide array of derivatives with specific biological activities.

Experimental Protocol: Synthesis of an Anti-inflammatory N-Methoxybenzamide Derivative [1]

This protocol describes the synthesis of a thiourea derivative incorporating the N-methoxybenzamide scaffold, which has shown potential anti-inflammatory activity.

Step 1: Synthesis of Substituted Benzoyl Isothiocyanate [1]

-

In a round-bottom flask, combine the desired substituted benzoyl chloride (e.g., 2-chlorobenzoyl chloride) (1.0 eq), ammonium thiocyanate (1.0 eq), and acetone (2.0 eq).[1]

-

Reflux the mixture at 50°C for 40-60 minutes to obtain the corresponding benzoyl isothiocyanate.[1]

-

Monitor the reaction by TLC.

Step 2: Synthesis of the N-Substituted Thiourea Derivative [1]

-

To the freshly prepared solution of the benzoyl isothiocyanate derivative, add a solution of the desired amine (e.g., a substituted aniline) in a suitable solvent.[1]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.[1]

-

Wash the precipitate with a suitable solvent and dry to obtain the final N-substituted n-{[4-(pyrimidine-2-ylsulfamoyl) phenyl] carbamothioyl} benzamide derivative.[1]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The N-methoxybenzamide scaffold has proven to be a fruitful starting point for the development of drugs targeting a variety of diseases. The following sections highlight key therapeutic areas and the corresponding structure-activity relationships.

Anticancer Agents

N-methoxybenzamide derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against a range of cancer cell lines. A prominent mechanism of action for many of these derivatives is the inhibition of tubulin polymerization.[2][3]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in cell division, intracellular transport, and maintenance of cell shape.[4] Disruption of microtubule dynamics can lead to cell cycle arrest at the G2/M phase and subsequent apoptosis. Many N-benzylbenzamide derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule formation.[3] This leads to the arrest of cancer cells in mitosis and ultimately, cell death.[4]

Structure-Activity Relationship (SAR) for Anticancer Activity

-

N-Substituent: The nature of the substituent on the amide nitrogen is critical for activity. N-benzyl groups, particularly those with specific substitution patterns on the phenyl ring (e.g., 2,5-dimethyl), have been shown to enhance antiproliferative activity.[2]

-

Benzoyl Ring Substitution: The substitution pattern on the benzoyl ring also significantly influences potency. Methoxy groups at various positions can modulate the electronic properties and binding affinity of the molecule to its target.

Workflow for Screening Anticancer N-Methoxybenzamide Derivatives

Caption: Workflow for the discovery and evaluation of anticancer N-methoxybenzamide derivatives.

Table 1: Anticancer Activity of Representative N-Methoxybenzamide Derivatives

| Compound | Target/Mechanism | Cancer Cell Line | IC50 (nM) | Reference |

| Compound 20b | Tubulin Polymerization Inhibitor | Various | 12 - 27 | [3] |

| Compound 5d | EGFR Inhibitor | NSCLC | 95 | [5] |

| Compound 5h | EGFR Inhibitor | NSCLC | 71 | [5] |

| Compound 44 | Hsp27 and Tubulin Inhibitor | Various | 100 - 200 | [2] |

| Compound 46 | Hsp27 and Tubulin Inhibitor | Various | 100 - 200 | [2] |

Central Nervous System (CNS) Agents

The N-methoxybenzamide scaffold is a key feature in several CNS-active compounds, particularly those targeting dopamine receptors. These derivatives have shown promise as antipsychotic agents for the treatment of schizophrenia and other neurological disorders.[6]

Mechanism of Action: Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G protein-coupled receptors that play a crucial role in neurotransmission in the brain.[6] Hyperactivity of the dopaminergic system is implicated in the positive symptoms of schizophrenia. D2 receptor antagonists work by blocking the binding of dopamine to these receptors, thereby reducing dopaminergic signaling.[6] This modulation of dopamine pathways helps to alleviate symptoms such as hallucinations and delusions.[6]

Dopamine Signaling Pathway and D2 Antagonism

Caption: Simplified diagram of the dopamine signaling pathway and the mechanism of D2 receptor antagonists.

Table 2: CNS Activity of Representative N-Methoxybenzamide Derivatives

| Compound | Target | Activity | Value | Reference |

| YM-43611 | Dopamine D3/D4 Receptor Antagonist | Ki (D3) | 21 nM | [7] |

| Ki (D4) | 2.1 nM | [7] | ||

| ED50 (mice) | 0.32 mg/kg sc | [7] | ||

| ML321 | Dopamine D2 Receptor Antagonist | High Selectivity for D2 | - | |

| D2AAK2 derivative 17 | Dopamine D2 Receptor Antagonist | Antipsychotic activity in vivo | - | [1] |

Antiviral Agents

Recent research has highlighted the potential of N-methoxybenzamide derivatives as a novel class of antiviral agents, particularly against Hepatitis B Virus (HBV) and Enterovirus 71 (EV71).

Mechanism of Action: Inhibition of HBV Capsid Assembly

The HBV core protein is essential for multiple stages of the viral replication cycle, including the assembly of the viral capsid which encloses the viral genome.[8][9] Certain benzamide derivatives have been shown to act as capsid assembly modulators.[8] They interact with the HBV core protein, promoting the formation of empty capsids that lack the viral pregenomic RNA, thereby disrupting the viral replication cycle.[8][9]

Hepatitis B Virus (HBV) Replication Cycle and Antiviral Targets

Caption: Simplified overview of the HBV replication cycle highlighting the inhibition of capsid assembly by N-methoxybenzamide derivatives.

Table 3: Antiviral Activity of Representative N-Methoxybenzamide Derivatives

| Compound | Virus | Activity | Value | Reference |

| 1e | Enterovirus 71 (EV71) | IC50 | 5.7 - 12 µM | [10] |

| IMB-0523 | Hepatitis B Virus (HBV) | IC50 (wild-type) | 1.99 µM | [11] |

| IC50 (drug-resistant) | 3.30 µM | [11] |

Anti-inflammatory Agents

N-methoxybenzamide derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12] Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[12] Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily induced during inflammation, while COX-1 is constitutively expressed and involved in homeostatic functions.

COX-2 Signaling Pathway in Inflammation

Caption: The COX-2 pathway in inflammation and its inhibition by N-methoxybenzamide-based NSAIDs.

Table 4: Anti-inflammatory Activity of Representative Benzamide Derivatives

| Compound | Target | Activity | Value (µM) | Reference |

| Indomethacin amide 7 | COX-2 | IC50 | 0.009 | [7] |

| Indomethacin amide 19 | COX-2 | IC50 | 0.04 | [7] |

| Meclofenamate amide 25 | COX-2 | IC50 | 0.2 | [7] |

| Meclofenamate amide 31 | COX-2 | IC50 | 0.12 | [7] |

| Compound VIIa | COX-2 | IC50 | 0.29 |

Conclusion and Future Perspectives

The N-methoxybenzamide scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. The insights into the synthesis, SAR, and mechanisms of action presented in this guide underscore the broad potential of this chemical class. Future research will likely focus on further optimizing the pharmacokinetic properties of these derivatives, exploring novel therapeutic applications, and developing derivatives with dual or multiple mechanisms of action to address complex diseases. The continued exploration of the chemical space around the N-methoxybenzamide core promises to yield the next generation of innovative medicines.

References

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013). Molecules. [Link]

-

What are D2 receptor antagonists and how do they work? (2024). Patsnap Synapse. [Link]

-

Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. (2020). Drug Design, Development and Therapy. [Link]

-

Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly. (2017). Journal of Virology. [Link]

-

Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. (1998). Journal of Medicinal Chemistry. [Link]

-

Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (2023). Future Journal of Pharmaceutical Sciences. [Link]

-

Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. (2017). Frontiers in Microbiology. [Link]

-

Cyclooxygenase-2. (n.d.). In Wikipedia. Retrieved from [Link]

-

IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. [Link]

-

New N-aryl-4-(methysulfony)aminobenzenesulfonamides as Selective COX-2 inhibitors. (2011). Der Pharma Chemica. [Link]

-

Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly. (2017). Journal of Virology. [Link]

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega. [Link]

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Omega. [Link]

-

Sulfamoylbenzamide Derivatives Inhibit the Assembly of Hepatitis B Virus Nucleocapsids. (2013). PLoS ONE. [Link]

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (2019). RSC Advances. [Link]

-

Synthesis and Anticancer Mechanism Investigation of Dual Hsp27 and Tubulin Inhibitors. (2015). Journal of Medicinal Chemistry. [Link]

-

Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. (2022). Molecules. [Link]

-

Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. (2023). Cell Death & Disease. [Link]

-

Synthesis of a compound containing methoxybenzamide. (n.d.). ResearchGate. [Link]

-

Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action. (2021). ChemBioChem. [Link]

-

Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. (2020). Journal of Medicinal Chemistry. [Link]

-

Strong and Selective Inhibitors of Hepatitis B Virus Replication among Novel N4-Hydroxy- and 5-Methyl- -L-Deoxycytidine Analog. (2007). Antimicrobial Agents and Chemotherapy. [Link]

-

Sulfamoylbenzamide derivatives inhibit the assembly of hepatitis B virus nucleocapsids. (2013). PLoS ONE. [Link]

-

Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (2022). ResearchGate. [Link]

-

NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS). (n.d.). University of Rhode Island. [Link]

-

Pharmacology of non-steroidal anti-inflammatory agents. (2025). Deranged Physiology. [Link]

-

Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2022). Walsh Medical Media. [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Synthesis and Anticancer Mechanism Investigation of Dual Hsp27 and Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bibliotekanauki.pl [bibliotekanauki.pl]

- 12. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-fluoro-4-iodo-N-methoxybenzamide

This guide provides a comprehensive technical overview of 3-fluoro-4-iodo-N-methoxybenzamide, a halogenated aromatic compound with potential applications in medicinal chemistry and drug discovery. Drawing upon established principles of organic chemistry and data from structurally related molecules, this document will cover its physicochemical properties, plausible synthetic routes, spectroscopic characteristics, potential applications, and safety considerations.

Molecular Profile and Physicochemical Properties

3-fluoro-4-iodo-N-methoxybenzamide is a substituted benzamide featuring a fluorine atom at the 3-position, an iodine atom at the 4-position, and a methoxy group attached to the amide nitrogen. These structural features are anticipated to impart unique electronic and steric properties, influencing its reactivity, biological activity, and pharmacokinetic profile.

Molecular Formula and Weight

The molecular formula and weight of 3-fluoro-4-iodo-N-methoxybenzamide have been determined as follows:

| Property | Value |

| Molecular Formula | C₈H₇FINO₂ |

| Molecular Weight | 309.05 g/mol |

The molecular weight is calculated based on the atomic weights of the constituent elements: Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), Fluorine (19.00 g/mol ), Iodine (126.90 g/mol ), Nitrogen (14.01 g/mol ), and Oxygen (16.00 g/mol ).

Predicted Physicochemical Properties

| Property | Predicted Characteristic | Rationale |

| Physical State | Likely a solid at room temperature | Aromatic amides with similar molecular weights are typically solids. |

| Melting Point | Moderately high | The presence of polar functional groups and halogens can lead to significant intermolecular interactions, requiring more energy to break the crystal lattice. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The aromatic ring and iodine atom contribute to its lipophilicity, while the amide and methoxy groups provide some polarity. |

| Lipophilicity (LogP) | Moderately lipophilic | The iodine atom significantly increases lipophilicity, which is a key factor in drug design for membrane permeability. |

Synthesis and Characterization

A plausible synthetic pathway for 3-fluoro-4-iodo-N-methoxybenzamide can be conceptualized starting from commercially available precursors. The following section outlines a potential multi-step synthesis and the expected analytical characterization.

Proposed Synthetic Pathway

A logical synthetic approach would involve the amidation of a corresponding 3-fluoro-4-iodobenzoyl chloride with N-methoxylamine. The benzoyl chloride can be prepared from the commercially available 3-fluoro-4-iodobenzoic acid.

Caption: Proposed synthesis of 3-fluoro-4-iodo-N-methoxybenzamide.

Step-by-Step Experimental Protocol (Hypothetical):

-

Acid Chloride Formation: To a solution of 3-fluoro-4-iodobenzoic acid in an inert solvent such as dichloromethane (DCM), add an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The reaction mixture is typically stirred at room temperature until the evolution of gas ceases, indicating the completion of the reaction. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 3-fluoro-4-iodobenzoyl chloride.

-

Amidation: In a separate flask, N-methoxylamine hydrochloride is treated with a base, such as triethylamine (Et₃N), in a solvent like DCM to generate the free N-methoxylamine. The crude 3-fluoro-4-iodobenzoyl chloride, dissolved in DCM, is then added dropwise to the N-methoxylamine solution at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, a saturated sodium bicarbonate solution to neutralize any remaining acid, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The final compound, 3-fluoro-4-iodo-N-methoxybenzamide, can be purified by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structure of the synthesized 3-fluoro-4-iodo-N-methoxybenzamide can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region will likely display a complex splitting pattern due to the fluorine-proton and proton-proton couplings. The methoxy protons should appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (309.05 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom. Fragmentation patterns would likely involve the loss of the methoxy group and cleavage of the amide bond.

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show characteristic absorption bands for the N-H stretch (if any secondary amide is present as an impurity, though the primary product is an N-methoxy amide), the C=O stretch of the amide, C-F stretch, and C-I stretch, as well as aromatic C-H and C=C stretching vibrations.[1]

Potential Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine and iodine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their biological activity and pharmacokinetic properties.[2]

Role of Fluorine in Drug Design

The presence of a fluorine atom can significantly impact a molecule's properties:[2]

-

Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.

-

Lipophilicity and Permeability: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its ability to cross cell membranes.

Role of Iodine in Drug Design

The iodine atom offers unique advantages:

-

Halogen Bonding: Iodine can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding.

-

Synthetic Handle: The carbon-iodine bond is relatively weak and serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[3] This is particularly valuable in structure-activity relationship (SAR) studies.

-

Bioisosterism: The bulky iodine atom can mimic other large groups and occupy specific hydrophobic pockets in a protein's active site.

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a substituted aromatic core.[3] The 3-fluoro-4-iodo-N-methoxybenzamide scaffold could serve as a valuable starting point for the development of novel kinase inhibitors. The iodine at the 4-position is particularly well-suited for elaboration via cross-coupling reactions to introduce various aryl or heteroaryl groups, which are common features in the hinge-binding region of many kinase inhibitors.

Caption: Strategy for developing kinase inhibitors.

Safety and Handling

As with any chemical compound, 3-fluoro-4-iodo-N-methoxybenzamide should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not available, general guidelines for handling polyhalogenated aromatic compounds should be followed.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are a class of compounds that can have toxicological effects, and appropriate handling is crucial to minimize exposure.[4][5]

Conclusion

3-fluoro-4-iodo-N-methoxybenzamide represents a promising chemical entity with significant potential in the field of drug discovery. Its unique combination of fluoro, iodo, and N-methoxybenzamide functionalities provides a versatile scaffold for the synthesis of novel bioactive molecules, particularly as kinase inhibitors. While experimental data on this specific compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from related structures. Further research into the synthesis, characterization, and biological evaluation of 3-fluoro-4-iodo-N-methoxybenzamide is warranted to fully explore its potential in medicinal chemistry.

References

-

ChemRxiv. (2022). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

- European Journal of Chemistry. (2023). Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. 14, 1-8.

- ResearchGate. (2025).

- ResearchGate. (2025).

- BenchChem. (2025). Application Notes and Protocols for 3-Fluoro-4-Iodopyridine in Medicinal Chemistry.

- Google Patents. (2021). US11066358B1 - Compositions of essentially pure form IV of N-((R)-2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide and uses thereof.

- Google Patents. (2025). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.

- ResearchGate. (2025). ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V).

-

CDC Archive. Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure?. Retrieved from [Link]

- MDPI. (2025).

- Google Patents. (2016). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

- BenchChem. (2025). An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-4-fluoroaniline.

- MDPI. (2023).

-

Safe Work Australia. Health monitoring - Guide for polycyclic aromatic hydrocarbons (PAHs). Retrieved from [Link]

- MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)

- Agilent. (2024). Aromatic Hydrocarbons Standard (1X1 mL)

- ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

- ARKAT USA, Inc. (2022).

- ResearchGate. (2012).

-

ResearchGate. The role of fluorine in medicinal chemistry | Request PDF. Retrieved from [Link]

-

NCBI. Polycyclic aromatic hydrocarbons - WHO Guidelines for Indoor Air Quality: Selected Pollutants. Retrieved from [Link]

- MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.

-

ResearchGate. A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

-

Food Safety Authority of Ireland. Polycyclic Aromatic Hydrocarbons (PAHs) in Food. Retrieved from [Link]

-

USPTO. Application Data - Patent File Wrapper. Retrieved from [Link]

-

Organic Syntheses. 1H-Indole, 3-butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl]-. Retrieved from [Link]

-

MSU chemistry. Infrared Spectroscopy. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.

-

Justia Patents. (2020). Fluoroelastomer composition. Retrieved from [Link]

- ResearchGate.

- The Royal Society of Chemistry.

- PMC - NIH. (2019).

-

PubChem - NIH. 3-Fluoro-4-methoxybenzamide. Retrieved from [Link]

Sources

- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

3-fluoro-4-iodo-N-methoxybenzamide solubility in DMSO and methanol

An In-Depth Technical Guide to the Solubility of 3-fluoro-4-iodo-N-methoxybenzamide in DMSO and Methanol

Authored by: Gemini, Senior Application Scientist

Abstract

The determination of a compound's solubility is a foundational pillar in the early stages of drug discovery and development. Poor solubility can severely impede preclinical testing, leading to unreliable bioassay results and challenges in formulation. This technical guide provides a comprehensive framework for characterizing the solubility of 3-fluoro-4-iodo-N-methoxybenzamide, a halogenated N-methoxybenzamide, in two critical laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended for researchers, medicinal chemists, and formulation scientists, offering both the theoretical underpinnings and detailed experimental protocols required for robust and reproducible solubility assessment. We will explore the causal mechanisms behind solvent-solute interactions and present a logical workflow for accurate solubility determination.

Introduction: The Central Role of Solubility in Preclinical Research

3-Fluoro-4-iodo-N-methoxybenzamide is a substituted aromatic amide, a class of compounds frequently explored in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a site for further synthetic modification, such as cross-coupling reactions. The N-methoxyamide group can influence the compound's electronic properties and conformational flexibility.

Before any meaningful biological evaluation can occur, the compound must be successfully dissolved. The choice of solvent is therefore not a trivial procedural step but a critical experimental parameter. Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery, prized for its ability to dissolve an exceptionally wide range of both polar and nonpolar compounds, making it ideal for creating high-concentration stock solutions for high-throughput screening.[1][2] Methanol, a polar protic solvent, is also essential, frequently used in analytical procedures like HPLC, as a reaction solvent, and in extraction processes.[3][4]

This guide will dissect the theoretical and practical aspects of determining the solubility of 3-fluoro-4-iodo-N-methoxybenzamide in these two solvents.

Physicochemical Profile and Predicted Solubility Behavior

Understanding the structure of 3-fluoro-4-iodo-N-methoxybenzamide allows us to predict its interactions with different solvent types.

-

Polarity and Hydrogen Bonding: The molecule possesses several polar functional groups: the amide carbonyl (C=O) is a hydrogen bond acceptor, and the N-O-CH₃ group contributes to its polarity. The C-F and C-I bonds also introduce polarity.

-

Solvent Interactions:

-

DMSO ((CH₃)₂SO): As a polar aprotic solvent, DMSO has a strong dipole moment and can act as an excellent hydrogen bond acceptor at its sulfoxide oxygen. It is expected to effectively solvate the benzamide by interacting with the amide group.[5] Its ability to dissolve a broad spectrum of substances makes it a powerful solvent for compounds that are not readily soluble in water.[1][2]

-

Methanol (CH₃OH): As a polar protic solvent, methanol can act as both a hydrogen bond donor (from the -OH group) and acceptor (at the oxygen lone pairs).[3] This dual capability allows it to form strong hydrogen bonds with the solute, potentially leading to good solubility.

-

Given these features, 3-fluoro-4-iodo-N-methoxybenzamide is anticipated to exhibit significant solubility in both DMSO and methanol. However, the precise quantitative solubility must be determined empirically.

Determination of Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is the industry standard for preparing stock solutions for in vitro assays.[6] Accurately determining the maximum solubility is crucial to avoid compound precipitation in assay plates, which can lead to erroneous results.

Experimental Protocol: Equilibrium Shake-Flask Method

The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[7] This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and that only the dissolved solute is measured.

Materials:

-

3-fluoro-4-iodo-N-methoxybenzamide (solid powder)

-

Anhydrous DMSO (≥99.9%)

-

Calibrated analytical balance

-

2 mL sterile glass vials with screw caps

-

Vortex mixer

-

Thermostatic shaker/incubator (set to 25°C)

-

High-speed microcentrifuge

-

Calibrated micropipettes

-

Appropriate analytical instrument for quantification (e.g., HPLC-UV)

Step-by-Step Methodology:

-

Preparation of a Supersaturated Slurry:

-

Accurately weigh approximately 5-10 mg of 3-fluoro-4-iodo-N-methoxybenzamide into a 2 mL glass vial.

-

Add a small, precise volume of anhydrous DMSO (e.g., 200 µL) to the vial. This creates a high concentration intended to exceed the solubility limit.

-

Causality: Starting with an excess of solid ensures that the final solution will be truly saturated, a core principle of thermodynamic solubility measurement.[7]

-

-

Equilibration:

-

Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the slurry for 24-48 hours.

-

Causality: This extended period allows the system to reach thermodynamic equilibrium between the undissolved solid and the dissolved solute. Shorter incubation times may only yield kinetic solubility values, which can be misleading.[8]

-

-

Separation of Solid and Supernatant:

-

After equilibration, centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes.

-

Causality: Centrifugation pellets the undissolved solid, allowing for the clear separation of the saturated supernatant without disturbing the equilibrium.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a precise aliquot (e.g., 50 µL) of the clear supernatant. Avoid disturbing the solid pellet.

-

Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method. A large dilution factor (e.g., 1:100 or 1:1000) is expected.

-

Quantify the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV, against a standard curve of the compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated DMSO solution by accounting for the dilution factor.

-

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × Dilution Factor

-

Data Presentation: Solubility in DMSO

The results of the experiment should be recorded systematically.

| Parameter | Value | Unit |

| Experimental Temperature | 25.0 | °C |

| Equilibrium Time | 24 | hours |

| Solubility | [Experimental Value] | mg/mL |

| Molar Solubility | [Calculated Value] | mol/L |

Workflow Diagram: DMSO Solubility Determination

Caption: Workflow for determining thermodynamic solubility in DMSO.

Determination of Solubility in Methanol

Methanol is a key solvent in organic synthesis and purification (e.g., chromatography).[9] Its solubility data is vital for process chemistry and for preparing samples for certain analytical techniques where DMSO might interfere.

Experimental Protocol: Equilibrium Shake-Flask Method

The protocol is similar to that for DMSO, but extra care must be taken due to methanol's higher volatility.

Materials:

-

3-fluoro-4-iodo-N-methoxybenzamide (solid powder)

-

Anhydrous Methanol (≥99.9%)

-

All other materials as listed in Section 3.1.

Step-by-Step Methodology:

-

Preparation and Equilibration:

-

Perform steps 1 and 2 as described in Section 3.1, substituting anhydrous methanol for DMSO.

-

Ensure vials are sealed tightly with PTFE-lined caps to prevent solvent evaporation during the 24-48 hour equilibration period.

-

Causality: Methanol's boiling point (64.7°C) is much lower than DMSO's (189°C), making it prone to evaporation even at room temperature.[3][10] Evaporation would artificially increase the compound's concentration, leading to an overestimation of solubility.

-

-

Separation and Analysis:

-

Perform steps 3, 4, and 5 as described in Section 3.1.

-

When handling the supernatant, work efficiently to minimize evaporative losses before dilution.

-

Data Presentation: Solubility in Methanol

| Parameter | Value | Unit |

| Experimental Temperature | 25.0 | °C |

| Equilibrium Time | 24 | hours |

| Solubility | [Experimental Value] | mg/mL |

| Molar Solubility | [Calculated Value] | mol/L |

Comparative Analysis and Solvent Selection Logic

While both solvents are polar, their differing nature as aprotic (DMSO) and protic (methanol) leads to distinct applications.

-

Stock Solutions for Biology: DMSO is the superior choice for high-concentration stock solutions used in biological screening. Its low volatility prevents concentration changes during storage and handling, and it is miscible with aqueous media.[1] However, the final concentration of DMSO in an assay should be kept low (typically <0.5%) as it can have biological effects of its own.[11]

-

Chemical Synthesis and Purification: Methanol is often preferred in chemical synthesis due to its lower boiling point, which allows for easy removal by rotary evaporation.[3] It is also a common mobile phase component in chromatography.[4][9]

-

Analytical Chemistry: The choice depends on the technique. For NMR spectroscopy, deuterated versions of both solvents are available (DMSO-d₆, Methanol-d₄). For HPLC, methanol is a very common mobile phase solvent.

Decision-Making Workflow for Solvent Selection

Caption: Logical workflow for selecting a primary solvent based on application.

Conclusion

This guide provides a robust, scientifically-grounded methodology for determining the solubility of 3-fluoro-4-iodo-N-methoxybenzamide in DMSO and methanol. By adhering to the principles of thermodynamic equilibrium and employing validated analytical techniques, researchers can generate accurate and reliable data. This information is not merely a physicochemical parameter but a cornerstone for the successful design of subsequent experiments, from in vitro biological assays to process chemistry and formulation development. The choice between DMSO and methanol should be made deliberately, with a clear understanding of the technical demands of the intended application.

References

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- Pharma Grade. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.

- BenchChem. (2025, December). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- Purosolv. (2024, November 21). The Critical Role of Certified Pharmacopeia Methanol in Research and Development.

- Slideshare. (n.d.). Methanol as a Versatile Solvent in Drug Formulation.

- Purosolv. (2025, November 20). Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing.

- MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.

- Atlas of Science. (2016, October 27). Another aspect in use of DMSO in medicinal chemistry.

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- PMC. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.

- Gaylord Chemical. (n.d.). DMSO Physical Properties.

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 3. MDC and Its Impact on Polymer Drug Formulations [purosolv.com]

- 4. Methanol as a Versatile Solvent in Drug Formulation | PPTX [slideshare.net]

- 5. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Why Methanol Is the Preferred Solvent for Pharma Assays [purosolv.com]

- 10. gchemglobal.com [gchemglobal.com]

- 11. atlasofscience.org [atlasofscience.org]

An In-depth Technical Guide to 3-Fluoro-4-iodo-N-methoxybenzamide: Synthesis, Applications, and Procurement

Abstract

3-Fluoro-4-iodo-N-methoxybenzamide is a specialized chemical compound with significant potential in medicinal chemistry and drug discovery. Its unique trifunctional structure, incorporating a fluorine atom, an iodine atom, and an N-methoxyamide (Weinreb amide) group, positions it as a highly versatile building block for complex molecule synthesis. This guide provides a comprehensive overview of the compound, including a proposed synthetic pathway, its applications in drug development, and a procurement analysis of its essential precursors, given its current lack of widespread commercial availability.

Introduction: A Molecule of Strategic Importance

3-Fluoro-4-iodo-N-methoxybenzamide is not a commonly cataloged chemical, and as such, direct suppliers are not readily identifiable. However, its constituent functional groups make it a molecule of high strategic value for researchers and drug development professionals.

-

Fluorine: The presence of a fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of a drug candidate.[1]

-

Iodine: The iodo-substituent is an excellent leaving group in cross-coupling reactions, providing a reactive handle for the introduction of molecular diversity. Aryl iodides are significantly more reactive than their bromide or chloride counterparts in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[2]

-

N-methoxyamide (Weinreb Amide): This functional group is a stable and reliable precursor for the synthesis of ketones and aldehydes, reacting predictably with organometallic reagents without over-addition.

The combination of these three features in a single molecule allows for a modular and efficient approach to the synthesis of novel chemical entities.

Proposed Synthesis and Mechanistic Rationale

Due to the absence of commercial suppliers, a reliable synthetic route is essential. The following two-step process, starting from the commercially available 3-Fluoro-4-methoxybenzoic acid, is proposed.

Starting Material: 3-Fluoro-4-methoxybenzoic acid

3-Fluoro-4-methoxybenzoic acid (CAS Number: 403-20-3) is a logical and readily available starting material.[3][4] It possesses the required fluoro and methoxy substituents on the benzene ring.

Step 1: Electrophilic Aromatic Iodination

The first step involves the regioselective iodination of 3-Fluoro-4-methoxybenzoic acid. The methoxy group is a strong activating group and an ortho-, para-director. The position para to the methoxy group is already occupied by the carboxylic acid. The fluorine atom is a deactivating group but is also an ortho-, para-director. The position ortho to the methoxy group and meta to the carboxylic acid is the most sterically accessible and electronically favorable for electrophilic substitution.

Experimental Protocol:

-

Dissolution: Dissolve 1 equivalent of 3-Fluoro-4-methoxybenzoic acid in a suitable solvent such as acetic acid or a mixture of methanol and water.

-

Reagent Addition: Add 1.1 equivalents of N-Iodosuccinimide (NIS) and a catalytic amount of a strong acid, such as trifluoroacetic acid.[5] The acid serves to activate the NIS, generating a more potent electrophilic iodine species.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove any unreacted iodine. The product can then be extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product, 3-fluoro-4-iodo-5-methoxybenzoic acid, can be purified by recrystallization or column chromatography.

Step 2: Weinreb Amide Formation

The second step is the conversion of the iodinated carboxylic acid to the corresponding N-methoxyamide. This is a standard amide coupling reaction.

Experimental Protocol:

-

Activation of Carboxylic Acid: The carboxylic acid is first activated. A common method is to convert it to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3][6] Alternatively, coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt) can be used.[7]

-

Amine Coupling: The activated carboxylic acid is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl formed.[8][9]

-

Reaction: The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C to room temperature.

-

Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove the base and any water-soluble byproducts. The final product, 3-fluoro-4-iodo-N-methoxybenzamide, is then purified by column chromatography.

Visualization of the Synthetic Pathway

Caption: Proposed two-step synthesis of 3-fluoro-4-iodo-N-methoxybenzamide.

Applications in Drug Discovery

The strategic placement of the iodo and Weinreb amide functionalities makes 3-fluoro-4-iodo-N-methoxybenzamide a powerful tool for building molecular complexity in a controlled manner.

Sequential Cross-Coupling and Ketone Formation

A primary application is in sequential reactions. First, the iodo group can be utilized in a palladium-catalyzed cross-coupling reaction to introduce an aryl, heteroaryl, or alkyl group. The resulting biaryl or substituted aromatic compound, which still contains the Weinreb amide, can then be reacted with a Grignard reagent or an organolithium reagent to form a ketone. This two-step, one-pot potential sequence is highly efficient for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.

Workflow in Fragment-Based Drug Discovery

Caption: Workflow illustrating the use of 3-fluoro-4-iodo-N-methoxybenzamide in drug discovery.

Procurement of Precursors and Economic Analysis

| Supplier | Product Name | Purity | Quantity | Price (USD) |

| MilliporeSigma | 3-Fluoro-4-methoxybenzoic acid | 98% | - | - |

| Tokyo Chemical Industry (TCI) | 3-Fluoro-4-methoxybenzoic Acid | >98.0% | 1g | $32.00 |

| 5g | $102.00 | |||

| BLD Pharm | 3-Fluoro-4-methoxybenzoic acid | - | - | - |

| Thermo Scientific | 3-Fluoro-4-methoxybenzoic acid | 98% | 1g | - |

| A B Enterprises | 3-FLUORO-4-METHOXYBENZOIC ACID CHEMICAL | Technical Grade | per kg |

Note: Prices are indicative and subject to change. Please consult the suppliers for current pricing and availability.

The cost of the starting material is relatively low, making the proposed synthesis economically feasible for research and development purposes.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-fluoro-4-iodo-N-methoxybenzamide is not available. However, based on its precursors and functional groups, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.

-

Reactivity: The precursors, particularly thionyl chloride and organometallic reagents, are highly reactive and should be handled with extreme care.

Always consult the SDS for each reagent used in the synthesis.

Conclusion

3-Fluoro-4-iodo-N-methoxybenzamide represents a valuable, albeit not commercially available, synthetic intermediate for drug discovery and medicinal chemistry. Its strategic combination of a fluorine atom, a reactive iodine handle, and a versatile Weinreb amide functionality allows for the efficient and controlled synthesis of complex molecular architectures. The proposed two-step synthesis from readily available precursors provides a practical route to access this compound, enabling its use in the development of novel therapeutics.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ossila.com [ossila.com]

- 4. 3-Fluoro-4-methoxybenzoic Acid | 403-20-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]